molecular formula C11H13NO3S B2502221 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide CAS No. 796083-76-6

3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Cat. No. B2502221
CAS RN: 796083-76-6
M. Wt: 239.29
InChI Key: SJKIAUQBRDYTDB-UHFFFAOYSA-N
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Description

3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents and inhibitors of enzymes like carbonic anhydrases. The structure of this compound suggests potential biological activity, given the presence of the sulfonamide group and the acetyl moiety, which could interact with biological targets.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds. While the provided papers do not directly describe the synthesis of this compound, they do offer insight into the reactivity of related sulfonamide derivatives. For instance, paper discusses the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali, which could be a relevant reaction condition for synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In paper , the crystallographic studies of benzene-1,3-disulfonamides with carbonic anhydrase isozymes reveal how the orientation of the sulfonamide group and the phenyl moiety within the enzyme's active site can affect binding and inhibition. Although the paper does not specifically address this compound, the principles of molecular interactions described could be extrapolated to understand how this compound might interact with its targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis and rearrangement. Paper indicates that under alkaline conditions, certain N-substituted benzenesulfonamide derivatives can rearrange or hydrolyze. This suggests that this compound may also be susceptible to similar reactions, which could be important for its stability and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, acidity, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. Although the specific properties of this compound are not detailed in the provided papers, the general behavior of sulfonamides in different environments, as well as their interactions with metal ions like Zn(2+) as described in paper , can provide a foundation for predicting the properties of this compound.

Scientific Research Applications

Synthesis and Pharmacological Screening

3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide derivatives have been synthesized using green procedures like ultrasound-promoted techniques. These compounds have shown promise in anti-inflammatory activities and other pharmacological screenings. For instance, a study demonstrated the efficient synthesis of novel pyrazolines containing benzenesulphonamide group which exhibited significant anti-inflammatory activity (Nikalje, Malhotra, & Ghodke, 2011).

Antimicrobial and Antitumor Activity

Studies have explored the synthesis of N-substituted benzene sulfonamides and their biological screening. These compounds showed notable antimicrobial properties and have been screened for activities against various enzymes, such as acetylcholinesterase and lipoxygenase. Additionally, some chlorinated compounds in this class exhibited excellent in vitro antitumor activity against certain cell lines (Rehman et al., 2011; El-Morsy, 2014; Fahim & Shalaby, 2019).

Anticonvulsant and Neurotoxicity Screening

These sulfonamide derivatives have also been studied for their potential in anticonvulsant applications. Computational studies and neurotoxicity screenings were conducted, showing that some compounds in this class could serve as potent anticonvulsant agents, with one compound in particular showing promising interactions with nicotinic acetylcholine ion-gated receptors (Khokra et al., 2019).

Inhibitory Effects on Enzymes

These compounds have been evaluated for their inhibitory effects on various enzymes, including carbonic anhydrases and acetylcholinesterase. Some derivatives have shown significant inhibitory potential at nanomolar levels, making them potential leads for further drug development (Tuğrak et al., 2020; Supuran et al., 2013).

Potential in COVID-19 Drug Development

Research on N-substituted sulfonamides has included their potential application as COVID-19 drugs. Theoretical calculations and molecular docking studies have been employed to evaluate their binding energy and interaction with key proteins related to SARS-CoV-2 (Fahim & Ismael, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As this compound is used for research purposes , it may be involved in future studies to determine its potential applications.

properties

IUPAC Name

3-acetyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-3-7-12-16(14,15)11-6-4-5-10(8-11)9(2)13/h3-6,8,12H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKIAUQBRDYTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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